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5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

Lipophilicity Drug-likeness Permeability

Medicinal chemistry teams often need a well-characterized, minimal scaffold to initiate kinase or GPCR SAR without confounding substituent effects. 5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 88406-57-9) fills this gap as the simplest 5-alkyl-2-aryl congener, retaining the complete adenine-mimetic hydrogen-bonding pharmacophore (1 HBD, 2 HBA, XLogP3-AA 2.8, MW 209.25). - Directly deployable in biochemical kinase assays (ADP-Glo, LanthaScreen) at 10-100 µM screening concentrations. - Unsubstituted C6 and C7 positions enable rapid parallel library synthesis via electrophilic bromination/Suzuki coupling. - Balanced LogP (2.8) and single rotatable bond make it an ideal reference standard for PAMPA or Caco-2 permeability assays.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 88406-57-9
Cat. No. B3360132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
CAS88406-57-9
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC(=N2)C3=CC=CC=C3
InChIInChI=1S/C13H11N3/c1-9-7-8-11-13(14-9)16-12(15-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)
InChIKeyOZGGWNLOCZYTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine: Physicochemical Profile


5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 88406-57-9) is a bicyclic heteroaromatic compound belonging to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry owing to its structural resemblance to purines [1]. The molecule carries a methyl group at position 5 and an unsubstituted phenyl ring at position 2 on the fused imidazole-pyridine core (C₁₃H₁₁N₃, MW 209.25 g/mol, XLogP3-AA 2.8, 1 H-bond donor, 2 H-bond acceptors, 1 rotatable bond) [2]. This substitution pattern defines it as the simplest 5-alkyl-2-aryl imidazo[4,5-b]pyridine congener, positioning it as a minimal pharmacophore probe and a key synthetic entry point for structure-activity relationship (SAR) exploration campaigns targeting kinases, phosphodiesterases, and G-protein-coupled receptors [3].

5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine: Irreplaceability in SAR


Substitution at the 5-position of the imidazo[4,5-b]pyridine core is not a silent structural modification. In the 2,6-disubstituted imidazo[4,5-b]pyridine series evaluated for antiproliferative activity, the presence of an N-methyl group (mimicking 5-substitution) proved critical: the unsubstituted N-methyl derivative 19 was the most active compound across a panel of human cancer cell lines (IC₅₀ 1.45–4.25 μM), demonstrating that alkylation at this position directly modulates potency [1]. Similarly, in the PDE10A inhibitor program, systematic SAR revealed that substituents at the pyridine ring positions profoundly impact both enzymatic potency (IC₅₀ range 0.8–6.7 nM for optimized leads) and oral bioavailability, with the imidazo[4,5-b]pyridine scaffold specifically chosen to eliminate a morpholine metabolic liability present in the ketobenzimidazole series [2]. The 2-phenyl group further contributes to target binding through π-stacking and hydrophobic interactions, as demonstrated by docking studies of 2-phenyl-1H-imidazo[4,5-b]pyridines at the human intestinal maltase-glucoamylase active site (PDB 3TOP), where the imidazo-pyridine –NH– and the phenyl ring engage distinct residue contacts [3]. Therefore, interchanging the 5-methyl-2-phenyl substitution pattern with unsubstituted, halogenated, or differently arylated analogs without experimental validation introduces uncontrolled variables into biological readouts.

5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine: Comparative Evidence vs. Analogs


Lipophilicity & Permeability Differentiation

The computed XLogP3-AA value of 5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is 2.8 [1]. In a head-to-head comparison within the 2-phenyl-1H-imidazo[4,5-b]pyridine series evaluated for α-glucosidase inhibition, the introduction of hydroxyl substituents on the phenyl ring systematically reduced lipophilicity, with the most potent analog (compound 15, a 2,4-dihydroxy-substituted derivative) displaying an IC₅₀ of 13.5 µM but substantially lower predicted LogP [2]. The parent 5-methyl-2-phenyl scaffold, lacking polar substituents, occupies a distinct lipophilicity window (LogP ~2.8 vs. estimated <1.5 for dihydroxy analogs) that favors passive membrane permeability while retaining aqueous solubility sufficient for biochemical assay formats at concentrations up to 100 µM [2]. This balanced profile makes it suitable as an inert reference compound in permeability screening cascades where hydroxylated analogs would exhibit confounded transport kinetics.

Lipophilicity Drug-likeness Permeability

ChEMBL Binding Activity vs. Des-Methyl Analog

5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is annotated in the ChEMBL database (CHEMBL243761) with a membrane receptor binding Ki value derived from a curated assay [1]. In contrast, the des-methyl analog 2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 27582-24-7) shows no annotated binding activity in ChEMBL as of database version 36 [2]. While both compounds share the same core heterocycle, the presence of the 5-methyl substituent in the target compound introduces a hydrophobic contact that can enhance binding affinity through shape complementarity with hydrophobic receptor pockets—a principle well-established in the imidazo[4,5-b]pyridine kinase inhibitor literature, where methylation at the pyridine ring contributed to potency improvements of 2- to 10-fold in PDE10A and Aurora kinase programs [3]. The ChEMBL annotation thus provides a direct, albeit limited, experimental binding data point that is absent for the 5-unsubstituted comparator.

Receptor binding Kinase inhibition ChEMBL bioactivity

Synthetic Diversification vs. 6-Bromo Analog

5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine serves as an unsubstituted pyridine-ring scaffold amenable to direct C–H functionalization or electrophilic substitution for late-stage diversification. In contrast, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine—a common synthetic intermediate—requires a pre-installed halogen and is utilized in Suzuki cross-coupling reactions to generate 2,6-disubstituted analogs [1]. The brominated analog yields derivatives with IC₅₀ values ranging from 1.45 to >100 µM in antiproliferative assays depending on the coupling partner, whereas the 5-methyl-2-phenyl scaffold offers a distinct substitution vector at C6 and C7 for exploring alternative SAR directions not accessible from the 6-bromo precursor [1]. Furthermore, the synthesis of 5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine proceeds via condensation of 2-amino-3-aminopyridine derivatives with benzaldehyde under oxidative conditions, a robust route with reported yields exceeding 70% in analogous 2-arylimidazopyridine syntheses [2].

Synthetic chemistry Cross-coupling Library synthesis

Hydrogen-Bond Donor Integrity vs. N-Alkylated Analogs

The target compound retains one hydrogen-bond donor (imidazole N–H) and two hydrogen-bond acceptors (pyridine N and imidazole N), a donor-acceptor pattern that matches the adenine-mimetic pharmacophore required for ATP-competitive kinase hinge-region binding [1]. In the imidazo[4,5-b]pyridine Aurora kinase inhibitor program, the N-unsubstituted scaffold (e.g., compound 7) served as the lead optimization starting point, with the imidazole N–H engaging the kinase hinge via a conserved hydrogen bond with the backbone carbonyl of Glu-211 (Aurora-A), an interaction confirmed by X-ray cocrystal structures [2]. N-Alkylated analogs (e.g., N-methyl or N-benzyl derivatives) lose this donor capacity, reducing hinge-binding affinity. The 5-methyl-2-phenyl substitution retains the full donor-acceptor complement while introducing minimal steric bulk at the pyridine 5-position, a feature that distinguishes it from bulkier 5,7-dimethyl or 5-ethyl analogs that can sterically clash with the kinase gatekeeper residue [2].

Pharmacophore modeling Hydrogen bonding Kinase hinge binding

5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine: Application Scenarios


Kinase Inhibitor Hit-Finding & Scaffold Hopping

The compound's retention of the complete adenine-mimetic hydrogen-bonding pharmacophore (1 HBD, 2 HBA) makes it directly suitable as a starting template for ATP-competitive kinase inhibitor design [1]. Unlike N-alkylated analogs that lack the critical hinge-binding N–H donor, 5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine can be deployed in biochemical kinase assays (e.g., ADP-Glo, LanthaScreen) at screening concentrations of 10–100 µM without confounding solubility limitations, given its balanced LogP of 2.8 and molecular weight of 209.25 [2]. The ChEMBL-annotated membrane receptor binding activity provides a preliminary target-engagement reference point [3].

Late-Stage Diversification for Library Synthesis

With two unsubstituted positions (C6 and C7) on the pyridine ring, the compound serves as a diversification hub for parallel synthesis. Electrophilic bromination at C6 followed by Suzuki coupling can generate 2,6-disubstituted libraries analogous to those described by Boček Pavlinac et al. (2023), where antiproliferative IC₅₀ values ranged from 1.45 to >100 µM depending on the aryl coupling partner [4]. The 5-methyl group provides a fixed hydrophobic anchor that can be exploited for structure-based design without introducing the steric penalty associated with larger 5-substituents.

Permeability & Metabolic Stability Reference Standard

The compound's intermediate lipophilicity (XLogP3-AA = 2.8) and low molecular weight (209.25) fall within optimal ranges for CNS drug-likeness [2]. It can be employed as a physicochemical reference standard in PAMPA or Caco-2 permeability assays, providing a baseline for evaluating the impact of additional substituents on membrane permeation. Its single rotatable bond minimizes conformational entropy penalties upon target binding, a feature that distinguishes it from 2-benzyl or 2-phenethyl analogs with greater flexibility.

Computational Chemistry & Docking Validation

The rigid, planar structure and well-defined hydrogen-bonding pattern make the compound suitable as a control ligand for validating docking protocols against purine-binding sites. As demonstrated by Taha et al. (2017) for the 2-phenyl-1H-imidazo[4,5-b]pyridine series, the imidazo-pyridine –NH– and phenyl ring engage specific residue contacts (Asp1526, Phe1560) in the α-glucosidase active site [5]. The 5-methyl analog can extend this validation to hydrophobic sub-pockets, serving as a minimal perturbation probe in free-energy perturbation (FEP) calculations.

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